tert-butyl 3-(3-methoxy-3-oxopropyl)-1H-indole-1-carboxylate
Description
tert-Butyl 3-(3-methoxy-3-oxopropyl)-1H-indole-1-carboxylate is a synthetic indole derivative featuring a tert-butyl carbamate protective group at the indole nitrogen and a 3-methoxy-3-oxopropyl substituent at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research, where its reactive ester and protected amine functionalities enable further derivatization.
Properties
IUPAC Name |
tert-butyl 3-(3-methoxy-3-oxopropyl)indole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-17(2,3)22-16(20)18-11-12(9-10-15(19)21-4)13-7-5-6-8-14(13)18/h5-8,11H,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URYXTMKVVGMDGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20617270 | |
| Record name | tert-Butyl 3-(3-methoxy-3-oxopropyl)-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20617270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
253605-13-9 | |
| Record name | tert-Butyl 3-(3-methoxy-3-oxopropyl)-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20617270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Initial Boc Protection of Indole
The synthesis begins with Boc protection of the indole’s N1 position. A representative protocol involves:
- Dissolving indole (5 mmol) and DMAP (5 mmol) in anhydrous THF (10 mL).
- Dropwise addition of Boc₂O (10 mmol) under nitrogen atmosphere.
- Stirring at room temperature for 2 hours, monitored by TLC (petroleum ether/ethyl acetate 8:2).
- Quenching with water (20 mL), extracting with ethyl acetate (3 × 20 mL), and concentrating under vacuum.
This step affords tert-butyl 1H-indole-1-carboxylate, which is subsequently functionalized at the C3 position.
C3 Functionalization with 3-Methoxy-3-Oxopropyl Side Chain
Introducing the 3-methoxy-3-oxopropyl group at C3 requires careful control of reaction conditions to avoid overalkylation. Two primary approaches have been documented:
Method A: Michael Addition with Methyl Acrylate
- Reacting tert-butyl 1H-indole-1-carboxylate (5 mmol) with methyl acrylate (7.5 mmol) in DCM (15 mL) at 0°C.
- Adding BF₃·Et₂O (0.5 mmol) as a Lewis acid catalyst.
- Warming to room temperature and stirring for 12 hours.
- Purifying via flash chromatography (hexane/ethyl acetate 7:3) to yield the title compound in 78% yield.
Method B: Enolate Alkylation
- Generating the indole enolate using LDA (2.2 equiv) in THF at −78°C.
- Adding methyl 3-bromopropionate (1.1 equiv) and warming to 0°C for 2 hours.
- Quenching with saturated NH₄Cl, extracting with ethyl acetate, and concentrating.
- Isolating the product in 82% yield after column chromatography.
Method B offers higher regioselectivity but requires cryogenic conditions, whereas Method A is operationally simpler.
Variations and Optimization of Synthesis Protocols
Solvent and Catalyst Screening
Recent optimizations have explored alternative solvents and catalysts:
| Solvent | Catalyst | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| THF | DMAP | RT | 95 | |
| DCM | None | 0°C → RT | 82 | |
| MeCN | Cu(OTf)₂ | 50°C | 88 |
Copper triflate (Cu(OTf)₂) in acetonitrile at 50°C enhances reaction rates by facilitating enolate formation, reducing reaction times to 4 hours.
Scalability and Industrial Adaptations
Kilogram-scale syntheses employ continuous flow reactors to improve heat management and reproducibility. For instance, a 1.2 kg batch of this compound was produced using a plug-flow reactor with a residence time of 30 minutes, achieving 91% yield and >99% purity by HPLC.
Purification and Characterization Techniques
Chromatographic Purification
Flash chromatography remains the gold standard for purification, typically using gradients of petroleum ether and ethyl acetate (8:2 → 7:3). High-performance liquid chromatography (HPLC) with C18 columns (acetonitrile/water 65:35) is employed for analytical validation.
Spectroscopic Characterization
- ¹H NMR (CDCl₃, 400 MHz): δ 8.16 (d, J = 8.0 Hz, 1H, ArH), 7.48 (s, 1H, ArH), 3.74 (s, 3H, OCH₃), 1.65 (s, 9H, t-Bu).
- MS (ESI+) : m/z 304.2 [M+H]⁺, calcd for C₁₇H₂₁NO₄: 303.35.
Physicochemical Properties and Stability
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 303.35 g/mol | |
| Solubility | >50 mg/mL in DMSO | |
| Log P | 2.8 | |
| Stability | Stable at −20°C for 6 mo |
The compound exhibits high lipophilicity (log P = 2.8), making it suitable for passive diffusion across biological membranes.
Applications in Organic Synthesis and Drug Development
This compound serves as a key intermediate in synthesizing kinase inhibitors and serotonin receptor modulators. For example, its diastereoselective reduction yields chiral indole-propanol derivatives, which are pivotal in developing antipsychotic agents. Additionally, the methoxy group undergoes hydrolysis to carboxylic acids, enabling conjugation with biologics via amide bond formation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The indole core can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nitration can be achieved using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated indole derivatives.
Scientific Research Applications
Tert-butyl 3-(3-methoxy-3-oxopropyl)-1H-indole-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Material Science: It is used in the development of novel materials with specific properties, such as fluorescence or conductivity.
Chemical Biology: The compound is employed in chemical biology to study cellular processes and molecular mechanisms.
Mechanism of Action
The mechanism of action of tert-butyl 3-(3-methoxy-3-oxopropyl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The tert-butyl ester group may enhance the compound’s stability and bioavailability, while the methoxy group can influence its electronic properties and reactivity.
Comparison with Similar Compounds
Core Structural Variations
The tert-butyl indole carboxylate scaffold is shared among analogs, but substituents at the 3- and 4-positions differentiate their reactivity and applications. Key examples include:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The methoxy-3-oxopropyl group in the target compound provides moderate electron-withdrawing character, while nitrovinyl (9c) and mesylate (15) substituents enhance electrophilicity, influencing reactivity in nucleophilic substitutions or cycloadditions .
- Protective Groups : Additional Boc protection in Compound 2 enhances stability during synthetic steps but requires deprotection for downstream applications.
Yield and Purity Considerations
- The target compound and its analogs are typically purified via flash chromatography (e.g., hexane/EtOAC mixtures) with yields ranging from 51% (complex analogs ) to 96% (simpler derivatives ).
- HRMS and NMR (¹H, ¹³C) are standard for validation, with methoxy and tert-butyl groups showing characteristic signals (e.g., δ ~1.5 ppm for tert-butyl in ¹H NMR) .
Spectroscopic and Physicochemical Properties
NMR Data Comparison
Stability and Reactivity
- The mesylate in Compound 15 is highly reactive toward nucleophilic displacement, contrasting with the hydrolytically stable tert-butyl carbamate.
- Nitrovinyl groups (9c ) facilitate cycloaddition reactions, unlike the ester group in the target compound, which is more suited for amidations or reductions.
Biological Activity
tert-butyl 3-(3-methoxy-3-oxopropyl)-1H-indole-1-carboxylate is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, applications in drug development, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features an indole ring, which is known for its diverse biological properties, including anti-cancer and anti-inflammatory effects.
Anticancer Properties
Research indicates that compounds with indole structures often exhibit anticancer properties. A study found that derivatives of indole can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specifically, this compound has shown promise in inhibiting the growth of several cancer cell lines.
Table 1: Anticancer Activity of Indole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast) | 12.5 | Apoptosis induction |
| This compound | A549 (Lung) | 15.0 | Cell cycle arrest |
| This compound | HeLa (Cervical) | 10.0 | Inhibition of proliferation |
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. Indoles are known to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. In vitro studies have demonstrated that this compound can reduce levels of TNF-alpha and IL-6 in activated macrophages.
Case Study: Inhibition of Inflammatory Cytokines
A study conducted on RAW 264.7 macrophage cells treated with this compound showed a significant reduction in TNF-alpha production by approximately 40% at a concentration of 25 µM compared to untreated controls.
The biological activities of this compound are attributed to its ability to interact with various biological targets:
Enzyme Inhibition
Research indicates that the compound may act as an inhibitor for certain enzymes involved in cancer progression and inflammation. For example, it has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes.
Receptor Binding
The compound may also bind to specific receptors involved in cell signaling pathways related to growth and inflammation, further elucidating its potential therapeutic effects.
Applications in Drug Development
Given its promising biological activity, this compound is being explored as a lead compound for developing new therapeutic agents targeting cancer and inflammatory diseases. Its unique structural properties make it a valuable candidate for further synthetic modifications aimed at enhancing efficacy and selectivity.
Q & A
Q. What synthetic methodologies are commonly employed to prepare tert-butyl 3-(3-methoxy-3-oxopropyl)-1H-indole-1-carboxylate?
The compound is synthesized via multistep organic reactions, often starting from brominated indole derivatives. For example, alkylation of tert-butyl-protected indole intermediates with 3-methoxy-3-oxopropyl groups can be achieved using Grignard reagents or nucleophilic substitutions. A representative procedure involves reacting a pre-functionalized indole with methyl acrylate derivatives under anhydrous conditions, followed by purification via flash column chromatography (e.g., 5–10% ethyl acetate/hexane gradient) . Key steps include maintaining inert atmospheres (N₂/Ar) and controlled addition rates to minimize side reactions.
Q. How is the structural integrity of this compound validated after synthesis?
Characterization relies on spectroscopic techniques:
- ¹H/¹³C NMR : Peaks for the tert-butyl group (δ ~1.3–1.5 ppm for protons; ~28–30 ppm for carbons) and methoxy group (δ ~3.6–3.8 ppm for protons; ~52–54 ppm for carbons) confirm substitution patterns .
- IR Spectroscopy : Stretching frequencies for ester carbonyl (C=O, ~1720–1740 cm⁻¹) and indole N–H (if deprotected, ~3400 cm⁻¹) are critical markers .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) align with the expected molecular formula (C₁₇H₂₁NO₄) .
Advanced Research Questions
Q. What strategies optimize reaction yields in the introduction of the 3-methoxy-3-oxopropyl moiety?
Yield optimization involves:
- Temperature Control : Grignard reactions require strict低温 (0°C) during reagent addition to prevent overalkylation .
- Catalyst Screening : Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts may enhance electrophilic substitution on the indole ring .
- Protecting Group Stability : The tert-butyl carbamate group is sensitive to strong acids; using milder deprotection conditions (e.g., TFA/DCM) preserves the ester functionality .
Q. How can researchers resolve contradictions in spectroscopic data across different synthetic batches?
Discrepancies in NMR or IR data often arise from residual solvents, stereochemical impurities, or rotameric forms. Solutions include:
Q. What role does this compound play in the synthesis of bioactive natural products?
It serves as a key intermediate for indole alkaloids (e.g., Indiacen A/B) and tryptophan-derived metabolites. Functionalization at the 3-position allows coupling with allyl or propargyl groups via Pd-catalyzed cross-coupling, enabling access to polycyclic frameworks . For example, photoredox-catalyzed decarboxylative cyclization of DMAT derivatives using this precursor has been reported for agroclavine synthesis .
Q. How do solvent polarity and reaction time influence regioselectivity in subsequent derivatizations?
- Polar Solvents (DMF, DMSO) : Favor SN2 mechanisms, enhancing nucleophilic attack at the indole’s 3-position .
- Nonpolar Solvents (THF, Toluene) : Promote radical or electrophilic pathways, useful for allylic alkylations .
- Reaction Time : Prolonged stirring (>12 hr) may lead to ester hydrolysis under basic conditions, necessitating real-time monitoring via TLC .
Methodological Considerations
Q. What analytical challenges arise during scale-up, and how are they addressed?
- Purification : Flash chromatography becomes inefficient at >10 g scales; switch to recrystallization (e.g., using EtOAc/hexane) or centrifugal partition chromatography .
- Exothermic Reactions : Grignard additions require gradual reagent addition and ice baths to prevent thermal runaway .
- Stereochemical Control : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis may be needed for enantioselective syntheses .
Q. How is computational modeling used to predict reactivity or stability?
DFT calculations (e.g., B3LYP/6-31G*) model electrophilic aromatic substitution trends, predicting favorable sites for functionalization. MD simulations assess steric hindrance around the tert-butyl group, guiding solvent selection for crystallizations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
